molecular formula C7H8F2N2O2 B13172504 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13172504
M. Wt: 190.15 g/mol
InChI Key: DMPCQWWWSPIQGY-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-methyl-1H-pyrazole with a difluoromethylating agent. One common method includes the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting cellular respiration . The difluoromethyl group enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones

Comparison: Compared to similar compounds, 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group contributes to higher metabolic stability and binding affinity, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

2,2-difluoro-3-(4-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C7H8F2N2O2/c1-5-2-10-11(3-5)4-7(8,9)6(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

DMPCQWWWSPIQGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(C(=O)O)(F)F

Origin of Product

United States

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